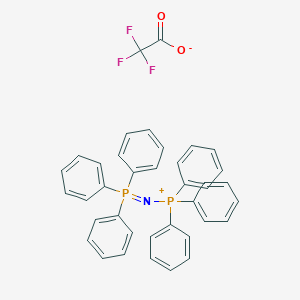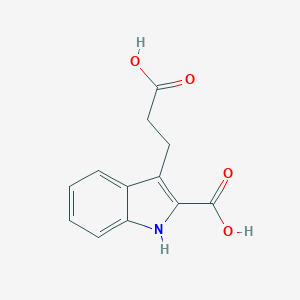
N-(2-acetilfenil)bencenosulfonamida
Descripción general
Descripción
N-(2-acetylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H13NO3S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group at the ortho position.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
The primary target of N-(2-acetylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of cancer cells .
Mode of Action
N-(2-acetylphenyl)benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the metabolic processes of the tumor cells, leading to a decrease in their proliferation . The compound’s interaction with its target results in significant modifications in the pH within the tumor environment, affecting the survival and growth of the cancer cells .
Biochemical Pathways
The inhibition of CA IX by N-(2-acetylphenyl)benzenesulfonamide affects the glycolytic pathway . This pathway is the primary source of energy for cancer cells, especially in hypoxic conditions . By disrupting this pathway, the compound can effectively hinder the growth and survival of the tumor cells .
Result of Action
The result of N-(2-acetylphenyl)benzenesulfonamide’s action is the inhibition of tumor cell proliferation . By selectively targeting and inhibiting CA IX, the compound disrupts the metabolic processes of the cancer cells, leading to their death . This makes N-(2-acetylphenyl)benzenesulfonamide a potential candidate for the development of novel antiproliferative agents .
Action Environment
The action of N-(2-acetylphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors, which lead to the overexpression of CA IX, enhance the efficacy of the compound . .
Análisis Bioquímico
Biochemical Properties
N-(2-acetylphenyl)benzenesulfonamide has been found to interact with various enzymes and proteins, particularly carbonic anhydrase IX (CA IX) . The nature of these interactions is primarily inhibitory, leading to significant changes in biochemical reactions .
Cellular Effects
The effects of N-(2-acetylphenyl)benzenesulfonamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with CA IX genes, which are overexpressed in many solid tumors, makes it a potential target for novel antiproliferative agents .
Molecular Mechanism
N-(2-acetylphenyl)benzenesulfonamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its inhibitory effect on CA IX is particularly noteworthy, as this enzyme plays a crucial role in tumor cell metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for 24 hours . The reaction can be represented as follows:
Tosyl chloride+Amine→N-(2-acetylphenyl)benzenesulfonamide
Industrial Production Methods: Industrial production of N-(2-acetylphenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Comparación Con Compuestos Similares
N-(2-acetylphenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness: N-(2-acetylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ortho-acetyl group provides distinct steric and electronic effects compared to other positional isomers, making it a valuable compound for targeted research applications.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUKXZPNKUGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392858 | |
| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129271-99-4 | |
| Record name | N-(2-Acetylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129271-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of N-(2-acetylphenyl)benzenesulfonamide and how does it affect its crystal packing?
A1: N-(2-acetylphenyl)benzenesulfonamide exhibits a non-planar structure. [] The phenyl ring connected to the sulfonamide group and the benzene ring attached to the acetyl group are not aligned; instead, they are twisted relative to each other with a dihedral angle of 81.5°. [] This non-planar geometry is stabilized by an intramolecular hydrogen bond between the nitrogen-bound hydrogen (N—H) and the oxygen atom of the acetyl group (O). [] Furthermore, weak interactions like C—H⋯O and C—H⋯π contribute to the overall stability of the molecule. [] In its crystal form, these molecules arrange themselves with neighboring molecules through weak intermolecular C—H⋯O and C—H⋯π interactions. []
Q2: How does N-(2-acetylphenyl)benzenesulfonamide act as a catalyst in organic reactions? Can you give a specific example?
A2: N-(2-acetylphenyl)benzenesulfonamide functions as a photocatalyst, meaning it utilizes light energy to accelerate chemical reactions. [] Specifically, it plays a crucial role in the bifunctionalization of alkenes, a process that introduces two new functional groups to an alkene molecule. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)











